Selexipag-d8 is a deuterated form of selexipag, a medication primarily used in the treatment of pulmonary arterial hypertension. It is classified as a nonprostanoid selective agonist for the prostacyclin receptor, specifically targeting the IP receptor. Selexipag-d8 is notable for its enhanced metabolic stability and potential applications in pharmacokinetic studies due to the presence of deuterium, which alters its isotopic composition and can affect its behavior in biological systems.
Selexipag was first synthesized in 2007 and has since been recognized as the first nonprostanoid IP receptor agonist approved for clinical use. The chemical structure of selexipag-d8 is represented by the formula with a molecular weight of 504.67 g/mol . Its classification as a medication falls under the category of pulmonary vasodilators, specifically aimed at managing pulmonary arterial hypertension by mimicking the effects of prostacyclin without the associated side effects of prostanoid therapies.
The synthesis of selexipag-d8 involves several key steps, including the introduction of deuterium into specific positions of the selexipag molecule. This process typically employs deuterated solvents and reagents to ensure that deuterium is incorporated into the final product. The synthesis can be performed using various methods, including:
These methods aim to produce selexipag-d8 with high purity and yield, suitable for both clinical and research applications .
The molecular structure of selexipag-d8 retains the core framework of selexipag but features deuterium atoms in place of certain hydrogen atoms. This modification can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Key structural data includes:
The presence of deuterium alters the vibrational frequencies in infrared spectroscopy, which can be useful for analytical identification .
Selexipag-d8 undergoes similar chemical reactions as its non-deuterated counterpart but may exhibit different kinetics due to the isotopic substitution. Key reactions include:
The alteration in hydrogen to deuterium can lead to reduced rates of metabolic degradation, potentially enhancing bioavailability compared to standard selexipag .
Selexipag-d8 acts primarily through agonism of the prostacyclin receptor (IP receptor), leading to vasodilation in pulmonary arteries. The mechanism involves:
Data from clinical trials indicate that selexipag-d8 effectively reduces pulmonary vascular resistance and improves exercise capacity in patients with pulmonary arterial hypertension .
Analytical methods such as high-performance liquid chromatography are commonly employed to assess purity and stability over time .
Selexipag-d8 has significant applications in both clinical settings and research:
Deuterium ($^2$H$ or D), a stable, non-radioactive hydrogen isotope, modifies drug metabolism by leveraging the kinetic isotope effect (KIE). This occurs because C–D bonds exhibit ~6–10× lower vibrational frequency and require 1.2–1.5 kcal/mol higher activation energy for cleavage compared to C–H bonds [2] [6]. Consequently, deuterated analogs often display:
Since FDA’s 2017 approval of deutetrabenazine, >15 deuterated drugs have entered clinical trials, reflecting a strategic shift from "deuterium switches" to de novo deuterated drug design [2] [6].
Selexipag-d8 (C~26~H~24~D~8~N~4~O~4~S; MW 504.67 g/mol) is a deuterium-labeled version of the oral prostacyclin (IP) receptor agonist selexipag. Its structure features eight deuterium atoms at metabolically vulnerable sites, primarily on the diphenylpyrazinyl and isopropylamino groups [1]. Key characteristics include:
Table 1: Physicochemical Profile of Selexipag-d8
Property | Specification | Analytical Method |
---|---|---|
CAS Registry Number | 1265295-16-6 | - |
Alternate CAS (Selexipag) | 475086-01-2 | - |
Purity | >95% | HPLC |
Isotopic Enrichment | >95% | MS |
Storage Conditions | -20°C | - |
The deuterium substitution strategically stabilizes metabolic soft spots, particularly positions susceptible to oxidative N-dealkylation or hydroxylation [1] [6]. This preserves the parent molecule’s IP receptor affinity (K~i~ < 1 nM) while altering PK behavior [7].
Pulmonary arterial hypertension (PAH) involves impaired prostacyclin signaling, characterized by reduced prostacyclin synthase expression and elevated thromboxane A~2~ [7]. Selexipag, a non-prostanoid IP agonist, circumvents limitations of traditional prostacyclin analogs (e.g., instability, complex administration) [5] [7]. Research imperatives driving deuterated analog development include:
Table 2: Applications of Deuterated Analogs in PAH Drug Development
Research Goal | Deuteration Advantage | Example from Literature |
---|---|---|
Metabolic Stability | ↓ CYP-mediated clearance; ↑ parent drug exposure | Deutetrabenazine (6× ↑ half-life vs TBZ) [9] |
Reactive Metabolite Shielding | Blockade of aldehyde oxidase pathways | VX-984 (phase I oncology agent) [9] |
Chiral Isomer Stabilization | Prevention of racemization via C–D bond strength | PXL065 (deuterated R-pioglitazone) [9] |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7